CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)N+[O-])C(=O)O
.
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 322.31 g/mol. This compound is categorized under the class of nitrobenzenecarboxylic acids and features a piperidine moiety, which is significant in various chemical and pharmaceutical applications. The compound is known for its potential use in proteomics research, particularly in the development of pharmaceuticals and other bioactive molecules .
The compound is commercially available from various suppliers, including Santa Cruz Biotechnology and Matrix Scientific, indicating its relevance in scientific research. It is classified as an irritant, necessitating appropriate handling precautions during laboratory use. The compound's CAS number is 78243-32-0, which uniquely identifies it in chemical databases .
The synthesis of 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the provided sources, common methods for synthesizing similar compounds include:
Each synthetic step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are often employed to monitor the progress and purity of the reactions.
The compound's structural data includes:
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid can participate in various chemical reactions typical for carboxylic acids and nitro compounds:
These reactions require specific catalysts or reagents, such as Lewis acids for esterification or palladium catalysts for reductions.
The mechanism of action for compounds like 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid typically involves interaction with biological targets at the molecular level. For instance:
Relevant data from suppliers indicate that it should be handled with care due to its irritant nature .
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid has several scientific applications:
This compound exemplifies the intersection of organic synthesis and biological application, highlighting its importance in contemporary chemical research.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: